molecular formula C17H21N5O B12157893 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12157893
M. Wt: 311.4 g/mol
InChI Key: QTGJIJQYYONASD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide, also known by its chemical structure C17H23N3O, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

The synthetic routes to prepare this compound involve several steps

    Starting Material: Begin with a suitable precursor, such as 4-methoxybenzeneacetamide.

    Cyclohexene Addition: Introduce cyclohexene via an addition reaction to the amide group.

    Tetrazole Formation: React with 5-methyl-1H-tetrazole to form the tetrazole ring.

    Ethyl Group Addition: Finally, add an ethyl group to the nitrogen atom adjacent to the tetrazole ring.

Industrial production methods may vary, but these steps provide a general idea of the synthesis.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups involved.

    Substitution Reactions: Substituents on the benzene ring can be replaced using appropriate reagents.

    Major Products: The primary product is N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide itself.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it exhibit any pharmacological activity?

    Chemistry: Explore its reactivity in various reactions.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H21N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,18,23)

InChI Key

QTGJIJQYYONASD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

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